MK 1775-d3
Description
The Role of WEE1 Kinase in Cell Cycle Regulation and DNA Damage Response Pathways
WEE1 kinase is a serine/threonine protein kinase that plays a crucial role in controlling the timing of mitotic entry. It acts primarily by phosphorylating cyclin-dependent kinases (CDKs), specifically CDK1 (also known as CDC2), on a conserved tyrosine residue (Tyr15). dovepress.comnih.govaacrjournals.org This phosphorylation maintains CDK1 in an inactive state, preventing premature progression from the G2 phase into mitosis. dovepress.comnih.gov By enforcing this G2/M checkpoint, WEE1 provides a critical window for cells to repair DNA damage before undergoing division. dovepress.compatsnap.com
In response to DNA damage, signaling cascades involving ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) kinases are activated. dovepress.comnih.govoup.com These kinases, depending on the type of DNA damage, can converge on WEE1, leading to its activation. dovepress.com Activated WEE1 then phosphorylates and inactivates CDK1, inducing a G2 arrest that allows time for DNA repair. dovepress.com This mechanism is particularly vital in cancer cells, which frequently harbor defects in the G1 checkpoint (often due to mutations in the TP53 tumor suppressor gene) and thus rely heavily on the G2/M checkpoint for survival in the face of accumulated genomic damage. dovepress.compatsnap.comnih.gov WEE1 also plays a role in other aspects of DNA damage response, including replication fork stabilization and homologous recombination repair. dovepress.com
Significance of WEE1 Kinase Inhibition as a Research Strategy
Targeting WEE1 kinase has gained significant interest in preclinical cancer research because its inhibition can force cancer cells with unrepaired DNA damage to enter mitosis prematurely. dovepress.comnih.govpatsnap.comnih.gov This premature mitotic entry in the presence of substantial DNA lesions often leads to mitotic catastrophe and subsequent cell death, a phenomenon particularly pronounced in cells with compromised G1 checkpoints, such as those with TP53 mutations. dovepress.comnih.govpatsnap.comnih.gov
Preclinical studies have demonstrated that inhibiting WEE1 can enhance the antitumor effects of DNA-damaging agents like chemotherapy and radiotherapy. dovepress.comnih.govpatsnap.comaacrjournals.orgaacrjournals.orgnih.gov By abrogating the G2/M checkpoint, WEE1 inhibitors can sensitize cancer cells to these treatments, potentially overcoming mechanisms of resistance. dovepress.comnih.govpatsnap.comnih.gov This strategic importance has driven the development and investigation of various WEE1 inhibitors in preclinical models. mdpi.comacs.org
Overview of MK 1775-d3 as a Research Compound in WEE1 Kinase Studies
MK 1775, also known by its generic name Adavosertib, is a potent and selective small-molecule inhibitor of WEE1 kinase. aacrjournals.orgbpsbioscience.commedchemexpress.com Preclinical studies with MK 1775 have shown its ability to inhibit the phosphorylation of CDK1 at Tyr15, abrogate the G2 DNA damage checkpoint, and enhance the cytotoxicity of DNA-damaging agents, particularly in p53-deficient cells. aacrjournals.orgpsu.edu
This compound is a deuterated form of MK 1775 (Adavosertib). Deuteration involves replacing one or more hydrogen atoms with deuterium (B1214612) isotopes. In preclinical research, deuterated compounds like this compound are often used for various purposes, including:
Metabolic Stability Studies: Deuteration can sometimes alter the metabolic fate of a compound, potentially improving its pharmacokinetic properties. Studying deuterated analogs helps researchers understand metabolic pathways and assess how modifications might impact a compound's behavior in vivo.
Analytical Applications: Deuterated standards are invaluable in quantitative analytical methods, such as mass spectrometry. This compound can serve as an internal standard for the accurate measurement of MK 1775 concentrations in biological samples from preclinical studies. This is crucial for pharmacokinetic and pharmacodynamic analyses.
Mechanistic Investigations: Deuterium labeling can be used in specific research contexts to trace the compound's path or study reaction mechanisms.
While preclinical efficacy and mechanistic studies are widely reported for the non-deuterated MK 1775 (Adavosertib), this compound's primary utility in preclinical WEE1 kinase studies lies in supporting these investigations through enhanced analytical accuracy and facilitating metabolic profiling, rather than necessarily having distinct biological activity as a WEE1 inhibitor compared to the parent compound. Research findings involving this compound would typically focus on its analytical performance, metabolic characteristics, or its use as a tool in studies investigating the parent compound, MK 1775. For instance, MK-1775 inhibits CDC2 Y15 phosphorylation in cells and abrogates DNA damaged checkpoints induced by agents like 5-FU, leading to premature entry into mitosis. researchgate.net This effect was observed in p53-deficient cells. researchgate.net Studies with MK-1775 in various cancer cell lines have shown its ability to induce DNA damage in S-phase, marked by increased γH2AX. aacrjournals.org
Table 1 summarizes key information about WEE1 kinase, MK 1775, and this compound as research compounds.
| Entity | Role in Research | Related Information |
| WEE1 Kinase | Target in cancer therapy research; regulates cell cycle and DNA damage response. | Phosphorylates CDK1 (CDC2) at Tyr15. dovepress.comnih.govaacrjournals.org Crucial for G2/M checkpoint. dovepress.compatsnap.com |
| MK 1775 | Potent and selective WEE1 inhibitor. aacrjournals.orgbpsbioscience.commedchemexpress.com Subject of extensive preclinical study. | Also known as Adavosertib. guidetopharmacology.orgwikipedia.org Shows preclinical efficacy, particularly in p53-deficient models. aacrjournals.orgpsu.edu |
| This compound | Deuterated research compound. Used in analytical methods and metabolic studies. | Deuterated analog of MK 1775. Valuable as an internal standard in quantitative analysis of MK 1775 in biological samples. |
Properties
Molecular Formula |
C₂₇H₂₉D₃N₈O₂ |
|---|---|
Molecular Weight |
503.61 |
Synonyms |
1,2-Dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one-d3 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Mk 1775 D3 Action
Direct Inhibition of WEE1 Kinase Activity by MK 1775-d3
MK 1775 functions as a potent and selective inhibitor of WEE1 kinase. selleckchem.comtocris.combpsbioscience.comapexbt.comcaymanchem.comnih.govcancer.gov WEE1 is a key nuclear kinase belonging to the Ser/Thr family that plays a critical role in regulating cell cycle progression, particularly at the G2/M checkpoint. apexbt.commdpi.comspandidos-publications.comreactionbiology.com By inhibiting WEE1, MK 1775 disrupts its normal function in controlling cell cycle transitions. mdpi.comreactionbiology.com
ATP-Competitive Binding Characteristics
Research has demonstrated that MK 1775 inhibits WEE1 kinase activity in an ATP-competitive manner. selleckchem.comapexbt.comaacrjournals.orgpsu.eduaacrjournals.org This means that MK 1775 binds to the ATP-binding pocket of the WEE1 enzyme, thereby preventing ATP from binding and inhibiting the kinase's catalytic activity. acs.org In vitro kinase assays have shown an increasing linear relationship between the IC50 value of MK 1775 and ATP concentration, supporting its ATP-competitive nature. aacrjournals.orgpsu.edu MK 1775 exhibits high potency against WEE1, with reported IC50 values as low as 5.2 nM in cell-free assays. selleckchem.comtocris.comapexbt.comcaymanchem.com
Table 1: In Vitro Inhibition Potency of MK 1775
| Target Kinase | IC50 (nM) | Selectivity vs WEE1 |
| WEE1 | 5.2 | 1x |
| Yes | 14 | ~2.7x less potent |
| Myt 1 | >520 | >100x less potent |
| Other kinases | >1000 | >10x less potent |
*Data compiled from sources selleckchem.comtocris.comapexbt.comaacrjournals.orgpsu.edu. Selectivity against "Other kinases" refers to 7 kinases inhibited by >80% at 1 µM.
Inhibition of CDC2/CDK1 Phosphorylation at Tyrosine 15
A primary function of WEE1 kinase is the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1), also known as CDC2, at tyrosine 15 (Tyr15). apexbt.comcancer.govmdpi.comspandidos-publications.comaacrjournals.orgnih.govhemonc.org This phosphorylation event is crucial for preventing premature entry into mitosis. apexbt.comaacrjournals.orgnih.gov MK 1775 inhibits this specific phosphorylation of CDC2 at Tyr15. selleckchem.comtocris.comapexbt.comcaymanchem.comcancer.govmdpi.comspandidos-publications.comaacrjournals.orgpsu.edunih.govhemonc.orgtandfonline.comspandidos-publications.comnih.govaacrjournals.orgnih.gov Inhibition of CDC2Y15 phosphorylation by MK 1775 has been observed in various cell lines and preclinical models, leading to increased CDC2 kinase activity. selleckchem.comapexbt.comspandidos-publications.comaacrjournals.orgpsu.edunih.govspandidos-publications.comnih.govnih.gov For example, in WiDr colorectal cancer cells, MK 1775 inhibited phosphorylation of CDC2 at Tyr15 with an EC50 value of 85 nmol/L in cells pretreated with gemcitabine (B846). aacrjournals.org
Abrogation of the G2/M Cell Cycle Checkpoint by this compound
The G2/M cell cycle checkpoint is a critical regulatory point that prevents cells with damaged DNA from entering mitosis. mdpi.comaacrjournals.orgnih.govhemonc.orguio.no WEE1 is a key regulator of this checkpoint, inhibiting CDC2 activity and maintaining G2 arrest. apexbt.comcancer.govmdpi.comaacrjournals.orgnih.govhemonc.org By inhibiting WEE1, MK 1775 abrogates this checkpoint, forcing cells to bypass the normal G2 arrest even in the presence of DNA damage. selleckchem.comtocris.comapexbt.comcaymanchem.comcancer.govmdpi.comspandidos-publications.comaacrjournals.orgpsu.edunih.govhemonc.orgtandfonline.comspandidos-publications.comaacrjournals.orgnih.govuio.nonih.govaacrjournals.orgendocrine-abstracts.orgascopubs.orgresearchgate.netnih.govmdpi.com This abrogation is particularly significant in cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations) and rely more heavily on the G2/M checkpoint for DNA repair. cancer.govmdpi.comspandidos-publications.comaacrjournals.orghemonc.orgtandfonline.comuio.no
Premature Mitotic Entry in Preclinical Models
Abrogating the G2/M checkpoint with MK 1775 leads to premature entry into mitosis. tocris.comspandidos-publications.comaacrjournals.orgnih.govtandfonline.comaacrjournals.orgaacrjournals.orgnih.govoncotarget.com This phenomenon has been observed in various preclinical models. For instance, MK 1775 treatment induced phosphorylated histone H3 (pHH3), a marker of mitotic entry, in a dose-dependent manner in WiDr cells, with an EC50 value of 81 nmol/L. aacrjournals.org Similarly, studies in acute lymphoblastic leukemia cells showed that MK 1775 treatment led to unscheduled mitotic entry, indicated by increased p-H3 (Ser10) expression. spandidos-publications.com This premature mitotic entry often occurs before DNA repair is complete, leading to detrimental consequences for the cell. aacrjournals.orgnih.gov
Impact on Cell Cycle Progression Dynamics
Inhibition of WEE1 by MK 1775 significantly impacts cell cycle progression dynamics. While the primary effect is the abrogation of the G2/M checkpoint and premature mitotic entry, the specific impact can vary depending on the cell type and context. Some studies show an accumulation of cells in the G2/M phase, particularly when combined with DNA-damaging agents. mdpi.comnih.govnih.govendocrine-abstracts.orgresearchgate.netnih.gov Other research highlights a shortened S phase and a subsequent increase in cells attempting to enter mitosis. nih.govaacrjournals.org This disruption of normal cell cycle regulation, particularly the override of cell cycle arrest in the presence of DNA damage, is a key aspect of MK 1775's mechanism. aacrjournals.orgaacrjournals.org
Induction of DNA Damage and Replication Stress by this compound
MK 1775 treatment can lead to the induction of DNA damage and replication stress. nih.govaacrjournals.orgaacrjournals.orgnih.govnih.govaacrjournals.orguio.nonih.govaacrjournals.orgendocrine-abstracts.orgresearchgate.netnih.govaacrjournals.org WEE1 is involved in regulating DNA replication during the S phase in addition to its role in the G2/M checkpoint. uio.noaacrjournals.org Inhibition of WEE1 can cause defects during DNA replication, leading to the formation of DNA double-strand breaks. nih.govaacrjournals.org Markers of DNA damage, such as γH2AX (phosphorylated H2AX), are often increased following treatment with MK 1775, even in the absence of exogenous DNA-damaging agents. nih.govaacrjournals.orgnih.govnih.govaacrjournals.orgnih.govnih.govaacrjournals.orgresearchgate.netaacrjournals.org This induction of DNA damage and replication stress, coupled with the abrogation of cell cycle checkpoints, contributes to the cytotoxic effects observed with MK 1775. nih.govaacrjournals.orgnih.govaacrjournals.org
Table 2: Cellular Effects of MK 1775 Treatment
Mechanism of Double-Strand Break Formation
Inhibition of WEE1 by compounds like this compound results in unscheduled activation of CDKs, particularly in the S phase of the cell cycle aacrjournals.orgnih.govresearchgate.net. Elevated CDK activity during S phase leads to the premature and excessive firing of DNA replication origins aacrjournals.orgnih.govmdpi.com. This rapid initiation of replication at numerous origins can quickly deplete the available deoxynucleotide triphosphate (dNTP) pools necessary for DNA synthesis aacrjournals.orgnih.govaacrjournals.org. The resulting nucleotide shortage causes replication forks to slow down and stall aacrjournals.orgnih.gov.
Stalled replication forks are vulnerable structures that can collapse and be processed by nucleases, leading to the formation of DNA double-strand breaks (DSBs) aacrjournals.orgnih.govnih.gov. Studies have shown that the DNA exonuclease SLX4-MUS81 plays a significant role in processing stalled replication forks and generating DSBs following WEE1 inhibition aacrjournals.orgnih.gov. Depletion of either MUS81 or its regulator SLX4 has been shown to abrogate a significant portion of the γH2AX signal (a marker for DSBs) and DNA double-strand breaks induced by MK-1775 nih.gov.
The induction of DNA double-strand breaks by WEE1 inhibition occurs in S-phase cells and is reliant on active DNA replication aacrjournals.orgresearchgate.net. This has been supported by observations showing that markers of DNA damage, such as γH2AX, are predominantly detected in cells undergoing DNA synthesis (BrdUrd-positive cells) after MK-1775 treatment aacrjournals.org. Furthermore, the formation of DSBs in response to WEE1 inhibition is a consequence of increased replication initiation mediated by unscheduled CDK activity researchgate.net.
Research findings illustrating the induction of DNA damage are presented in the table below:
| Cell Line | Treatment (MK-1775) | γH2AX-positive cells (%) | S-phase population (%) | Notes | Source |
| ES-2 | Vehicle (DMSO) | 23 | 18 | Serum-starved control | aacrjournals.orgresearchgate.net |
| ES-2 | 500 nmol/L, 24h | 63 | 48 | Serum-stimulated | aacrjournals.orgresearchgate.net |
| A2058 | 2h treatment | Increased | Not specified | Compared to DMSO control | aacrjournals.orgresearchgate.net |
| HT-29 | 2h treatment | Increased | Not specified | Compared to DMSO control | aacrjournals.org |
| LoVo | 2h treatment | Increased | Not specified | Compared to DMSO control | aacrjournals.org |
| Pancreatic Cancer Cell Lines | Various concentrations | Increased | Not specified | Indicating increased DSBs | nih.gov |
| U2OS | 2 μM, 4h | Not specified | Not specified | DSBs detected by PFGE | researchgate.net |
Note: Data compiled from multiple sources; specific values and conditions may vary between experiments.
This table highlights the increase in DNA damage markers (γH2AX) and the accumulation of cells in S phase upon MK-1775 treatment, supporting the link between WEE1 inhibition, deregulated replication, and DNA damage.
Relationship with DNA Replication Fork Stability
WEE1 plays a critical role in maintaining genomic integrity by regulating the appropriate initiation and progression of DNA replication forks aacrjournals.orgaacrjournals.orgresearchgate.net. By suppressing CDK activity, WEE1 helps prevent aberrant origin firing, thereby managing nucleotide consumption and preventing replication stalling aacrjournals.org. Inhibition of WEE1 disrupts this regulatory function, leading to increased CDK activity that promotes excessive origin firing and subsequent nucleotide shortage nih.govaacrjournals.org.
The resulting nucleotide depletion causes replication forks to slow down and become unstable nih.gov. Stalled replication forks are prone to collapse, which can lead to the formation of DNA double-strand breaks aacrjournals.orgnih.govnih.gov. WEE1 inhibition has been shown to enhance DNA damage-induced signaling, potentially due to incomplete replication fork stabilization and increased origin firing haematologica.org. Inhibiting WEE1 in the presence of replication stress, such as that induced by hydroxyurea, significantly enhances the DNA damage response, suggesting that WEE1 specifically protects the stability of stalled replication forks rupress.org.
The destabilization of replication forks due to WEE1 inhibition is a key contributor to the replication stress observed aacrjournals.org. This stress can be exacerbated in cells with pre-existing genomic alterations or those treated with DNA-damaging agents acs.orgbiorxiv.org. The reliance of cancer cells on the G2/M checkpoint for DNA repair, especially in the absence of a functional G1 checkpoint (common in TP53-mutated cancers), makes them particularly vulnerable to WEE1 inhibition mdpi.comhemonc.orgresearchgate.netaacrjournals.org. By overriding the G2 checkpoint and promoting premature mitotic entry with damaged DNA, WEE1 inhibitors exploit this dependency, leading to mitotic catastrophe and cell death nih.govmdpi.comhemonc.orgresearchgate.net.
The relationship between WEE1 inhibition and replication fork stability is further underscored by studies showing that nucleotide supplementation can counteract the effects of unscheduled CDK activity on fork speed and DNA double-strand break formation nih.govaacrjournals.org. This indicates that nucleotide depletion, a consequence of deregulated replication initiation following WEE1 inhibition, is a major factor contributing to replication stress and fork instability.
Preclinical Investigations of Mk 1775 D3 in in Vitro and in Vivo Models
Differential Sensitivity of Cell Lines to MK 1775-d3
Not all cancer cells respond equally to WEE1 inhibition. Preclinical research has focused on identifying the molecular characteristics that determine a cell's sensitivity or resistance to MK-1775-d3, aiming to discover biomarkers that could predict patient response.
Impact of p53 Status on Cellular Response
One of the most significant factors influencing sensitivity to MK-1775-d3 is the status of the tumor suppressor gene, p53. The p53 protein is a crucial component of the G1 checkpoint, which halts the cell cycle to allow for DNA repair before replication. ascopubs.org In cancer cells with a mutated or non-functional p53, the G1 checkpoint is often defective, making them heavily reliant on the G2 checkpoint for DNA repair and survival. ascopubs.orgclinicaltrials.gov
By inhibiting the WEE1 kinase, MK-1775-d3 effectively abrogates this remaining G2 checkpoint. aacrjournals.orgnih.gov This action is particularly detrimental in p53-deficient cells, which cannot fall back on the G1 checkpoint. As a result, these cells are selectively sensitized to DNA-damaging agents when combined with MK-1775-d3. aacrjournals.orgnih.govnih.gov Numerous studies have demonstrated that MK-1775-d3 preferentially enhances the cytotoxic effects of chemotherapies and radiation in p53-defective human tumor cells, including those from lung, breast, and prostate cancers. nih.govelsevierpure.com For example, the compound was shown to potentiate the efficacy of agents like gemcitabine (B846), carboplatin, and cisplatin specifically in p53-inactivated human tumor cell lines. aacrjournals.org This selective sensitization provides a strong rationale for its use in tumors with known p53 mutations. nih.govnih.gov
| Tumor Cell Type | p53 Status | Combination Agent | Observed Effect | Reference |
|---|---|---|---|---|
| Human Colon Cancer | Deficient | 5-Fluorouracil (B62378) (5-FU) | Enhanced cytotoxic effects. | nih.gov |
| Human Lung, Breast, Prostate Cancer | Defective | Radiation | Significant radiosensitization. | nih.govelsevierpure.com |
| Pancreatic Cancer Xenografts | Deficient | Gemcitabine | Enhanced tumor regression. | nih.gov |
| Human Tumor Cell Lines | Inactivated | Gemcitabine, Carboplatin, Cisplatin | Selectively enhanced cytotoxic activities. | aacrjournals.org |
| Non-Small Cell Lung Cancer | Wild-Type | Radiation | No significant radiosensitization. | elsevierpure.comresearchgate.net |
Identification of Molecular Markers for Sensitivity (e.g., PKMYT1)
Beyond p53, researchers have sought other molecular markers to predict sensitivity to MK-1775-d3. One such promising biomarker is PKMYT1, a kinase that is functionally related to WEE1. nih.gov Both WEE1 and PKMYT1 can phosphorylate and inhibit CDC2, a key driver of mitotic entry. reparerx.com
Preclinical studies have shown that low expression of PKMYT1 is associated with increased sensitivity to MK-1775-d3 as a single agent. nih.gov In an analysis of 305 cell lines, 73% of the 33 most sensitive lines to MK-1775-d3 had below-average expression of PKMYT1. nih.gov Furthermore, experimentally reducing PKMYT1 levels via knockdown techniques was found to lower the concentration of MK-1775-d3 required to inhibit cell growth by five-fold. nih.govresearchgate.net This knockdown also increased markers of DNA damage, such as γH2AX, when induced by MK-1775-d3. nih.gov These findings suggest that low PKMYT1 expression could serve as an enrichment biomarker to identify tumors that are more likely to respond to WEE1 inhibition therapy. nih.govresearchgate.net
Synergistic Effects of this compound in Combination Research Strategies
A primary focus of preclinical research has been the ability of MK-1775-d3 to work synergistically with standard cancer treatments, particularly those that function by inducing DNA damage.
Potentiation of Genotoxic Agent Efficacy (e.g., Gemcitabine, Cisplatin, Carboplatin, 5-FU)
MK-1775-d3 has consistently demonstrated the ability to enhance the antitumor activity of various genotoxic chemotherapies across a range of preclinical models. nih.govuu.nl
Gemcitabine: In p53-deficient pancreatic cancer xenografts, the combination of MK-1775-d3 and gemcitabine led to robust anti-tumor activity and significantly enhanced tumor regression compared to gemcitabine alone. nih.gov Similar synergistic effects were observed in sarcoma cell lines and patient-derived tumor explants, where the combination resulted in higher cytotoxic activity than either drug used individually. plos.org
Cisplatin and Carboplatin: Preclinical data supports the combination of MK-1775-d3 with platinum-based agents. It has been shown to potentiate the antitumor efficacy of both cisplatin and carboplatin in p53-deficient tumor models. aacrjournals.orguu.nl In gastric cancer cells, the combination with cisplatin led to increased DNA damage and apoptosis. nih.gov Studies in ovarian cancer models with p53 mutations also showed that MK-1775-d3 enhances carboplatin efficacy. nih.gov
5-Fluorouracil (5-FU): The efficacy of 5-FU is also enhanced by WEE1 inhibition. In p53-deficient human colon cancer cells, MK-1775-d3 enhanced the cytotoxic effects of 5-FU. nih.govresearchgate.net The combination significantly increased markers of mitotic entry and DNA double-strand breaks. nih.gov In vivo, MK-1775-d3 potentiated the anti-tumor efficacy of 5-FU and its prodrug, capecitabine, at tolerable doses. nih.govresearchgate.net
| Genotoxic Agent | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Gemcitabine | Pancreatic Cancer Xenografts (p53-deficient) | Robustly enhanced tumor regression (4.01-fold) compared to gemcitabine alone. | nih.gov |
| Cisplatin | Gastric Cancer Cells | Potentiated anticancer activity by increasing DNA damage and cell apoptosis. | nih.gov |
| Carboplatin | Ovarian Cancer (p53-mutated) | Clinical proof-of-concept for enhanced efficacy. | nih.gov |
| 5-Fluorouracil (5-FU) | Colon Cancer Cells (p53-deficient) | Enhanced cytotoxicity and premature mitotic entry. | nih.govresearchgate.net |
| Multiple Agents | Various Tumor Cell Lines | Potentiated effects of pemetrexed, doxorubicin, camptothecin, and mitomycin C in vitro. | nih.gov |
Enhancement of Radiosensitivity in Preclinical Tumor Models
Similar to its effects with chemotherapy, MK-1775-d3 acts as a potent radiosensitizer, enhancing the cell-killing effects of ionizing radiation. This effect is also largely dependent on p53 status. nih.govelsevierpure.com In preclinical studies using human lung, breast, and prostate cancer cells, nanomolar concentrations of MK-1775-d3 were shown to radiosensitize p53-defective cells but not cells with wild-type p53. nih.govelsevierpure.com
The mechanism involves the abrogation of the radiation-induced G2 checkpoint, forcing irradiated cells with unrepaired DNA damage to proceed into mitosis, ultimately leading to cell death. nih.govresearchgate.net This enhancement of radiation efficacy has been demonstrated both in vitro through clonogenic survival assays and in vivo in tumor growth delay studies using xenograft models. nih.govelsevierpure.com These findings strongly support the potential clinical combination of MK-1775-d3 with radiotherapy for treating tumors with defective p53. nih.gov
Antiproliferative and Apoptotic Effects of this compound in Preclinical Models
As a single agent, MK-1775-d3 is cytotoxic across a broad panel of tumor cell lines. nih.gov Its primary mechanisms for inhibiting cancer cell growth and inducing cell death are the induction of DNA damage and the promotion of apoptosis.
MK-1775-d3 treatment leads to unscheduled entry into mitosis, which can be observed by an increase in the mitotic marker phosphorylated histone H3 (pHH3). plos.orgnih.gov This premature mitosis in the presence of DNA damage often results in mitotic catastrophe and apoptotic cell death. nih.gov The induction of apoptosis is confirmed by the detection of markers such as cleaved PARP and cleaved caspase-3. plos.orgnih.gov
Interestingly, MK-1775-d3 can induce DNA double-strand breaks, marked by an increase in γH2AX, even without the addition of another genotoxic agent. nih.govresearchgate.net This effect occurs in S-phase cells and is dependent on active DNA replication, suggesting that WEE1 plays a critical role in maintaining genomic integrity during this phase. nih.govresearchgate.net The induction of DNA damage appears to be a dominant mechanism underlying the compound's effectiveness. nih.govresearchgate.net In various cancer models, including acute lymphoblastic leukemia and sarcoma, MK-1775-d3 treatment alone has been shown to induce apoptosis and inhibit proliferation in a concentration-dependent manner. nih.govnih.gov
| Marker | Biological Process | Observation with MK-1775-d3 | Reference |
|---|---|---|---|
| Phospho-Histone H3 (pHH3) | Mitotic Entry | Increased expression, indicating premature entry into mitosis. | plos.orgnih.govnih.gov |
| Gamma-H2AX (γH2AX) | DNA Double-Strand Breaks | Increased expression, indicating DNA damage. | plos.orgnih.govresearchgate.net |
| Cleaved PARP | Apoptosis | Upregulated expression, indicating apoptotic cell death. | plos.orgnih.gov |
| Cleaved Caspase-3 | Apoptosis | Increased expression, indicating activation of the apoptotic cascade. | nih.gov |
Based on a thorough review of scientific literature, there are no preclinical investigations available for the compound “MK-1775-d3” that fit the specified article outline. The available research focuses exclusively on the non-deuterated form of the compound, MK-1775 (also known as Adavosertib or AZD1775).
The "-d3" designation in "MK-1775-d3" signifies that it is a deuterated version of MK-1775. In pharmaceutical research and development, deuterated compounds are most commonly synthesized for use as internal standards in analytical techniques, such as mass spectrometry. Their purpose is to ensure the accurate quantification of the primary drug (MK-1775) in biological samples.
These deuterated analogues are not themselves the subject of in vitro and in vivo studies to determine their therapeutic effects, such as the induction of apoptosis, impact on cell viability, or efficacy in various cancer models. All such preclinical research is conducted on the active pharmaceutical ingredient, MK-1775.
Therefore, it is not possible to generate a scientifically accurate article focusing solely on the preclinical investigations of MK-1775-d3 as requested, because no such data exists in published research. Writing the article as outlined would require substituting information about MK-1775, which would be factually inaccurate and violate the explicit instruction to focus only on the "-d3" compound.
Investigation of this compound in Various Preclinical Cancer Models
Ovarian Cancer Models
No preclinical studies using MK-1775-d3 as a therapeutic agent in ovarian cancer models have been identified in the scientific literature.
Breast Cancer Models
No preclinical studies using MK-1775-d3 as a therapeutic agent in breast cancer models have been identified in the scientific literature.
Head and Neck Cancer Models
No preclinical studies using MK-1775-d3 as a therapeutic agent in head and neck cancer models have been identified in the scientific literature.
Modulation of Dna Damage Response Pathways by Mk 1775 D3
Interplay with ATM/ATR Signaling Cascades in Preclinical Contexts
The Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR) kinases are central orchestrators of the DDR. ATM is primarily activated by DNA double-strand breaks, while ATR is activated by single-stranded DNA, often arising from replication stress acs.org. Preclinical studies with MK-1775 have shown an interplay with ATR signaling. Inhibition of WEE1 by MK-1775 can induce replication stress, leading to the activation of the ATR pathway haematologica.orgmdpi.comoncotarget.com. This activation is a cellular response to the disrupted cell cycle progression and accumulation of DNA damage caused by WEE1 inhibition haematologica.orgmdpi.com.
Studies have investigated the effects of combining WEE1 and ATR inhibitors. Combined inhibition of WEE1 and ATR has shown synergistic effects in preclinical models, suggesting that ATR activity can provide a protective role when WEE1 is inhibited haematologica.orgmdpi.com. Inhibiting both kinases simultaneously can enhance DNA damage and reduce cell viability in various cancer cell lines mdpi.com. For instance, combined treatment with an ATR inhibitor (like VE-821 or AZD6738) and MK-1775 led to increased phosphorylation of DNA damage markers such as ATM S1981, DNA-PK S2056, and RPA S4/S8, indicative of increased DNA damage mdpi.com.
Regulation of Downstream Effectors (e.g., CHK1, CHK2)
The ATR and ATM kinases signal downstream to effector kinases, notably Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2). ATR primarily activates CHK1, while ATM primarily activates CHK2 acs.orgaacrjournals.org.
Preclinical data indicates that MK-1775 treatment can lead to the activation of the ATR/CHK1 pathway haematologica.org. This is evidenced by increased phosphorylation of CHK1 at residues like Ser-317 and Ser-345, which are targeted by ATR haematologica.orgbham.ac.uk. This activation appears to be a consequence of the replication stress and DNA damage induced by WEE1 inhibition haematologica.org. While CHK1 is significantly affected, the impact on CHK2 by MK-1775 monotherapy appears less pronounced haematologica.org.
Combining MK-1775 with CHK1 inhibitors has also been explored in preclinical settings. Studies have shown that simultaneous inhibition of WEE1 and CHK1 can lead to synergistic cytotoxic effects in cancer cells haematologica.org. This suggests that CHK1 activation acts as a compensatory mechanism in response to WEE1 inhibition, and blocking both pathways is more effective at disrupting cell cycle control and inducing cell death haematologica.org.
Crosstalk with Other Cell Cycle Regulatory Proteins (e.g., CDC25, PLK1, MYT1)
WEE1 kinase interacts with several other key regulators of the cell cycle, particularly those controlling the G2/M transition. The CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C) counteract the inhibitory phosphorylation activity of WEE1 and MYT1, promoting CDK activity and cell cycle progression techscience.comrug.nl. Specifically, CDC25A dephosphorylates CDK1 and CDK2, while CDC25C primarily dephosphorylates CDK1 to facilitate entry into mitosis rug.nl.
Inhibition of WEE1 by MK-1775 leads to increased CDK1 and CDK2 activity by preventing their inhibitory phosphorylation at tyrosine 15 rug.nl. This shift in the balance between WEE1/MYT1 kinase activity and CDC25 phosphatase activity is crucial for the premature mitotic entry observed with MK-1775 treatment nih.gov.
MYT1 (also known as PKMYT1) is another kinase that, like WEE1, phosphorylates and inhibits CDK1 and CDK2, although it phosphorylates both threonine 14 and tyrosine 15 residues on CDK1 nih.govacs.org. Preclinical studies have suggested that the expression levels of PKMYT1 might influence sensitivity to MK-1775, with lower PKMYT1 expression potentially correlating with increased sensitivity researchgate.netaacrjournals.orgnih.gov. Furthermore, upregulation of MYT1 has been identified as a potential mechanism of acquired resistance to adavosertib (MK-1775) in some preclinical models acs.org.
The intricate network of interactions between WEE1, CDC25, PLK1, and MYT1 highlights the complex regulatory mechanisms governing cell cycle progression and the multiple points at which MK-1775 can exert its influence within the DNA damage response framework.
Compound Information
| Compound Name | PubChem CID |
| MK 1775-d3 | Not readily available with specific mechanistic data; often used as an analytical standard. |
| MK-1775 (Adavosertib) | 24856436 nih.gov |
| ATR | N/A (Protein Kinase) |
| ATM | N/A (Protein Kinase) |
| CHK1 | N/A (Protein Kinase) |
| CHK2 | N/A (Protein Kinase) |
| CDC25A | N/A (Protein Phosphatase) |
| CDC25B | N/A (Protein Phosphatase) |
| CDC25C | N/A (Protein Phosphatase) |
| PLK1 | N/A (Protein Kinase) |
| MYT1 (PKMYT1) | N/A (Protein Kinase) |
Data Table Example (Illustrative, based on research findings on MK-1775)
| Preclinical Model (Cell Line/Xenograft) | MK-1775 Treatment | Observed Effect on Pathway Component | Reference |
| Various Cancer Cell Lines | MK-1775 | Increased γH2AX (DNA damage marker) | researchgate.netaacrjournals.orgnih.gov |
| Acute Myeloid Leukemia Cell Lines | MK-1775 | Increased pCHK1 (Ser-317, Ser-296) | haematologica.org |
| U2OS Osteosarcoma Cells | MK-1775 + ATR Inhibitor (VE822) | Increased pATM (S1981), pDNA-PK (S2056), pRPA (S4/S8) | mdpi.com |
| Cancer Cell Lines with Low PKMYT1 | MK-1775 | Increased sensitivity to MK-1775 | researchgate.netaacrjournals.orgnih.gov |
| Cancer Cells with Upregulated MYT1 | MK-1775 | Acquired resistance to MK-1775 | acs.org |
Mechanisms of Resistance to Wee1 Inhibition in Preclinical Models
Identification of Acquired Resistance Pathways
Acquired resistance to WEE1 inhibition in preclinical models can arise through various mechanisms involving alterations in cell cycle control, DNA damage response, and activation of compensatory signaling pathways. Studies have shown that resistance can develop through changes in DNA damage response (DDR) and cell cycle control pathways. ejgo.net
One identified mechanism involves the upregulation of alternative kinases that can compensate for WEE1 inhibition. For instance, upregulation of PKMYT1, another kinase capable of inhibiting CDK1 (the primary target of WEE1), has been demonstrated as a mechanism of acquired resistance to Adavosertib (MK-1775) in cancer cells. frontiersin.orgnih.govresearchgate.netresearchgate.net This suggests a functional redundancy between WEE1 and PKMYT1 in regulating CDK1 activity. Reduced levels of CDK1, the direct substrate of WEE1 inhibition, have also been observed in resistant cells, contributing to the diminished effectiveness of WEE1 inhibitors. ejgo.netejgo.net
Activation of alternative signaling pathways can also confer resistance. Increased expression of receptor tyrosine kinases like AXL and MET has been linked to resistance, signaling through downstream pathways to restore cell cycle control or enhance survival. ejgo.netacs.org Furthermore, increased expression of TGFβ signaling has been observed to slow cell cycle progression in resistant clones. ejgo.netejgo.net In acute leukemia models, increased HDAC activity and c-MYC expression have been found to mediate acquired resistance to WEE1 inhibition. frontiersin.org The activation of the PTEN-PI3K/Akt/mTOR signaling pathway has also been suggested to play a crucial role in conferring resistance to WEE1 inhibition therapy. springermedizin.de Additionally, the activation of the CHK1 pathway can potentially overcome single-agent WEE1 inhibition and maintain the phosphorylation of CDK1, thereby limiting the efficacy of WEE1 inhibitors. nih.gov
Role of AXL and mTOR Signaling in Resistance Development
The AXL receptor tyrosine kinase and the mTOR signaling pathway have been identified as key contributors to both primary and acquired resistance to WEE1 inhibitors, particularly MK-1775, in several cancer types, notably small cell lung cancer (SCLC). Research indicates that AXL promotes resistance to WEE1 inhibition through its downstream signaling to the mTOR pathway, which subsequently leads to the activation of a parallel DNA damage repair pathway mediated by CHK1. researchgate.netnih.govnih.gov
In SCLC cell lines, resistance to AZD1775 (MK-1775) has been attributed to increased expression of AXL and MET receptors. This increased receptor expression drives enhanced signaling through the mTOR and ERK/p90RSK pathways, ultimately leading to increased CHK1 activation. ejgo.netacs.org This AXL-activated mTOR pathway appears to limit sensitivity to AZD1775. nih.gov High-throughput proteomic profiling studies have demonstrated that SCLC models with primary resistance to AZD1775 exhibit elevated levels of AXL and phosphorylated S6, a commonly used marker for mTOR pathway activation. researchgate.netnih.gov AXL, acting both independently and through mTOR, activates the ERK pathway, which in turn leads to the recruitment and activation of CHK1, another critical protein involved in the G2 checkpoint. researchgate.netnih.gov Beyond SCLC, the complementary activation of the mTOR pathway has also been shown to contribute significantly to WEE1 inhibitor resistance in epithelial ovarian cancers. nih.govnih.govresearchgate.net
Strategies to Overcome Resistance in Preclinical Settings
Preclinical studies have explored several strategies to overcome resistance to WEE1 inhibition, often by targeting the compensatory pathways that emerge in resistant cells. Given the prominent role of AXL and mTOR signaling in mediating resistance, combination therapies targeting these pathways have shown promise. Resistance driven by the upregulation of AXL or mTOR can potentially be overcome by co-targeting AXL or mTOR. ejgo.net
Combinations of WEE1 inhibitors with inhibitors of AXL or mTOR have demonstrated the ability to overcome resistance in both in vitro and in vivo SCLC models. researchgate.netnih.gov Specifically, in AZD1775 acquired-resistant models that show upregulation of AXL, phosphorylated S6, and MET, resistance was reversed by adding inhibitors targeting AXL (e.g., TP0903), dual AXL/MET inhibitors (e.g., cabozantinib), or mTOR inhibitors (e.g., RAD001). researchgate.netnih.gov
Beyond AXL and mTOR, targeting other identified resistance mechanisms has also shown efficacy. For instance, a TGFβR1 inhibitor successfully overcame resistance in a preclinical clone exhibiting high TGFβR1 receptor expression. ejgo.netejgo.net In acute leukemia models where increased HDAC activity mediates acquired resistance to WEE1 inhibition, treatment with HDAC inhibitors was able to re-sensitize the cells to WEE1 inhibitors. frontiersin.org Combining WEE1 inhibitors with HDAC or BRD4 inhibitors has been suggested as a strategy to reverse resistance. patsnap.com
Dual inhibition of WEE1 and mTOR has been shown to synergistically inhibit tumor growth in ovarian cancer models by inducing massive DNA replication stress, leading to fork stalling and DNA damage. nih.govnih.gov Similarly, combining MK-1775 with the HDAC inhibitor panobinostat (B1684620) resulted in synergistic antitumor activity in preclinical models of pancreatic cancer. nih.gov Furthermore, combining WEE1 inhibitors with PARP inhibitors represents a potential strategy to overcome resistance to PARP inhibitors and platinum-based chemotherapy, particularly in ovarian cancer. healthbooktimes.orgbiorxiv.org Preclinical studies with other WEE1 inhibitors, such as azenosertib, have also shown synergistic activity when combined with targeted therapies like KRAS G12C inhibitors, even in resistant models. aacrjournals.org
Compound and Protein Targets Mentioned:
| Name | Role | PubChem CID |
| MK-1775 | WEE1 Inhibitor (Adavosertib) | 24856436 |
| MK-1775-d3 | Deuterated MK-1775 | N/A |
| WEE1 | Kinase Target | N/A |
| AXL | Receptor Tyrosine Kinase | N/A |
| mTOR | Kinase Pathway | N/A |
| MET | Receptor Tyrosine Kinase | N/A |
| CHK1 | Kinase | N/A |
| PKMYT1 | Kinase | N/A |
| CDK1 | Kinase | N/A |
| TGFβR1 | Receptor | N/A |
| HDAC | Enzyme Family | N/A |
| c-MYC | Protein | N/A |
| PTEN | Phosphatase | N/A |
| PI3K | Kinase | N/A |
| Akt | Kinase | N/A |
| ERK | Kinase | N/A |
| p90RSK | Kinase | N/A |
| SLFN11 | DNA/RNA Helicase | N/A |
| PARP | Enzyme Family | N/A |
| TP0903 | AXL inhibitor | N/A |
| Cabozantinib | AXL/MET inhibitor | 1236319 |
| RAD001 | mTOR inhibitor (Everolimus) | 644210 |
| Panobinostat | HDAC inhibitor | 60814369 |
| Azenosertib | WEE1 inhibitor | N/A |
| Rucaparib | PARP inhibitor | 24873293 |
Structural Biology and Structure Activity Relationships of Wee1 Inhibitors
Ligand-WEE1 Kinase Domain Interactions
MK 1775 functions as a potent and selective ATP-competitive inhibitor of WEE1 kinase. apexbt.comaacrjournals.orgpsu.educhemicalprobes.org Structural studies, including X-ray co-crystal structures of WEE1 kinase domains with MK 1775, have elucidated the key interactions that govern its binding affinity and specificity. nih.govresearchgate.netsci-hub.se
MK 1775 binds to the ATP-binding site of the WEE1 kinase domain. nih.govresearchgate.netresearchgate.net The interaction involves several key regions and residues within the kinase domain. A crucial interaction occurs with the main chain atoms of a conserved cysteine residue in the hinge region. nih.govresearchgate.netresearchgate.net Additionally, an important hydrogen bond is formed between the pyrazolo-pyrimidinone oxygen of MK 1775 and the side chain of the gatekeeper residue, which is an asparagine in WEE1. nih.govresearchgate.net Hydrophobic interactions also play a significant role in stabilizing MK 1775 within the ATP site. nih.govresearchgate.net
The kinase domain of WEE1 possesses a typical kinase structure, comprising an N-terminal domain and a C-terminal domain, with the active site cleft situated between them. acs.orgnih.gov This cleft contains a catalytic segment and an activation segment. acs.orgnih.gov Specific residue displacements in the DLG and APE motifs within the activation segment are characteristic of WEE1. acs.orgnih.gov The hinge region, located between β5 and αD, is also critical for inhibitor binding. acs.orgnih.gov
Isothermal titration calorimetry (ITC) studies have demonstrated high binding affinity of MK 1775 for the kinase domains of WEE1, with a Kd value of 13 nM. nih.gov Complex formation is characterized by favorable enthalpy and entropy contributions. nih.gov
Analysis of Selectivity Profile Across Kinome (e.g., PLK1, JAK, ABL1, FLT3, GCN2)
Assessing the selectivity of kinase inhibitors across the kinome is crucial to understand potential off-target effects and predict the pharmacological profile. MK 1775 has been profiled for its binding activity against a broad panel of kinases. aacrjournals.orgchemicalprobes.orgresearchgate.net
While MK 1775 is considered a potent and selective WEE1 inhibitor, it has shown activity against other kinases at varying potencies. aacrjournals.orgchemicalprobes.org Kinome profiling studies have identified several off-targets. researchgate.netresearchgate.net Notably, MK 1775 has been found to inhibit PLK1, and some studies suggest it can be an equipotent ligand for WEE1 and PLK1. nih.govresearchgate.netresearchgate.net This dual inhibition of WEE1 and PLK1 has been observed in both in vitro binding assays and cellular contexts. nih.govresearchgate.netresearchgate.netresearchgate.net
Other kinases targeted by MK 1775 include PLK2, PLK3, JAK2, JAK3, and mutant forms of ABL1, FLT3, and GCN2. nih.govresearchgate.net Quantitative binding studies have provided dissociation constant (Kd) values for some of these interactions. nih.govresearchgate.net For instance, Kd values for MK 1775 binding to WEE1, Wee2, and PLK1 were reported as 3.2 nM, 3.9 nM, and 3.0 nM, respectively, indicating equipotency against these targets in one study. nih.govresearchgate.net Kd values for other kinases within the top 5% of targets ranged between 7.5 and 110 nM, with FLT3 being among the more sensitive off-targets and JAK2 among the less sensitive ones in this subset. nih.gov
Early selectivity profiling using a panel of 223 kinases showed that at a concentration of 1 µmol/L, only 8 kinases were inhibited by more than 80% by MK 1775. aacrjournals.orgpsu.educhemicalprobes.org The IC50 values for seven of these kinases were at least 10-fold higher than that for WEE1, while the IC50 for Yes kinase was 14 nM, indicating a 2- to 3-fold lower potency compared to WEE1 (IC50 of 5.2 nM). apexbt.comaacrjournals.orgpsu.educhemicalprobes.orgmedchemexpress.com MK 1775 also demonstrated over 100-fold selectivity against Myt1, another kinase that phosphorylates CDC2. apexbt.comaacrjournals.orgpsu.educhemicalprobes.orgnih.gov
More recent studies have also identified potential off-target effects on kinases such as mTOR, CK2, and DYRK2, although the functional significance of these interactions can vary. researchgate.net For example, while adavosertib could bind to CSNK2A1 (CK2), it did not affect its activity, suggesting that observed decreases in CK2 activity might be indirect rather than a direct off-target effect. researchgate.net Interestingly, some kinase inhibitors, including adavosertib, have been shown to directly activate GCN2 at lower concentrations through an off-target mechanism involving binding to a single active site of the dimeric kinase, leading to a biphasic activation-inhibition curve with increasing drug concentration. biorxiv.org
Here is a summary of the binding affinities and inhibition data for MK 1775 against WEE1 and selected kinases mentioned in the search results:
| Kinase | Interaction Type | Value | Reference |
| WEE1 | Kd | 13 nM | nih.gov |
| WEE1 | Kd | 3.2 nM | nih.govresearchgate.net |
| WEE1 | IC50 | 5.2 nM | apexbt.comchemicalprobes.orgmedchemexpress.com |
| Wee2 | Kd | 27 nM | nih.gov |
| Wee2 | Kd | 3.9 nM | nih.govresearchgate.net |
| Myt1 | Kd | 320 nM | nih.gov |
| Myt1 | Selectivity vs Wee1 | >100-fold less potent | apexbt.comaacrjournals.orgpsu.educhemicalprobes.orgnih.gov |
| PLK1 | Kd | 3.0 nM | nih.govresearchgate.net |
| PLK1 | Equipotency with WEE1 | Yes | nih.govresearchgate.netresearchgate.net |
| Yes | IC50 | 14 nM | apexbt.comaacrjournals.orgpsu.educhemicalprobes.org |
| FLT3 | Kd | ~7.5 - 110 nM (within top 5% off-targets) | nih.gov |
| JAK2 | Kd | ~7.5 - 110 nM (within top 5% off-targets) | nih.gov |
Note: Different studies may report slightly varying values depending on the experimental conditions and assays used.
Analytical and Isotope Labeling Research Methodologies for Mk 1775 D3
Application of Deuterated Compounds in Preclinical Research
Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612), are invaluable in drug metabolism and pharmacokinetic studies. The substitution of hydrogen with deuterium atoms results in a molecule that is chemically similar to the parent compound but has a higher mass, making it distinguishable by mass spectrometry.
Tracing Metabolic Pathways in Experimental Systems
The use of deuterated compounds is a powerful technique for tracing the metabolic fate of a drug in experimental systems. By introducing a deuterated version of a drug, researchers can track its transformation into various metabolites. As the deuterated substrate is metabolized, the resulting products retain the isotopic label, allowing for their identification and quantification. This approach, known as metabolic flux analysis, provides quantitative insights into the rates of intracellular metabolic reactions.
While specific studies detailing the use of MK-1775-d3 for tracing its metabolic pathways were not identified, the principles of using stable isotope tracers are well-established. Such an approach would involve administering MK-1775-d3 to an in vitro or in vivo model and subsequently analyzing biological samples to identify deuterated metabolites. This would provide crucial information on the biotransformation of MK-1775, helping to identify major metabolic routes and potential active metabolites.
Use as Internal Standards in Quantitative Assays
One of the most common and critical applications of deuterated compounds in bioanalysis is their use as internal standards in quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery, thereby compensating for variations in sample preparation and instrument response.
MK-1775-d3 is an ideal internal standard for the quantification of MK-1775 in biological matrices. Because it is chemically almost identical to MK-1775, it behaves similarly during extraction, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish between the analyte (MK-1775) and the internal standard (MK-1775-d3), ensuring accurate and precise quantification. The use of a stable isotope-labeled internal standard like MK-1775-d3 is considered the gold standard in quantitative bioanalysis.
Chromatographic and Spectrometric Techniques for MK-1775-d3 Analysis
The analysis of MK-1775 and its deuterated analog in preclinical samples relies heavily on the combination of high-performance liquid chromatography for separation and mass spectrometry for detection and quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies for Quantification
A sensitive and precise HPLC-UV method has been developed for the simultaneous determination of MK-1775 and another kinase inhibitor, AZD-7762, in both acetonitrile-aqueous solution and mouse plasma. bpsbioscience.comnih.gov This method utilizes a reversed-phase C18 column with an isocratic mobile phase. While this specific method used sunitinib (B231) as an internal standard, a similar chromatographic approach could be employed with MK-1775-d3 as the internal standard for LC-MS analysis.
| Parameter | Value |
| Column | Nova-Pak C18 reversed-phase (3.9 mm × 150 mm, 4 μm, 60 Å) |
| Mobile Phase | 0.1% v/v triethylamine (B128534) in phosphate (B84403) buffer (pH=7.4): acetonitrile (B52724) (ACN) (60:40, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 310 nm |
| Retention Time of MK-1775 | 5.50 min |
This table outlines the parameters for an HPLC-UV method for the quantification of MK-1775.
Mass Spectrometry-Based Detection and Characterization in Preclinical Samples
Tandem mass spectrometry is the preferred method for the detection and quantification of MK-1775 in biological samples due to its high sensitivity and selectivity. In a phase I clinical study of AZD1775 (MK-1775), a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was used to determine plasma levels of the drug. researchgate.net This assay utilized a stable isotope-labeled internal standard, specifically 2[H8]-AZD1775. nih.gov
The analysis is typically performed using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This enhances the specificity of the assay by minimizing interference from other components in the biological matrix.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| AZD1775 (MK-1775) | 501.3 | 442.3 |
| 2[H8]-AZD1775 (Deuterated Internal Standard) | 509.3 | 450.3 |
This table shows the multiple reaction monitoring (MRM) transitions for the quantification of AZD1775 (MK-1775) and its deuterated internal standard. nih.gov
In Vitro Biochemical Assays for WEE1 Kinase Activity
To assess the inhibitory activity of compounds like MK-1775 on its target, WEE1 kinase, in vitro biochemical assays are employed. These assays measure the enzymatic activity of purified WEE1 kinase in the presence of varying concentrations of the inhibitor.
Several commercially available kinase assay kits are designed to measure WEE1 kinase activity. bpsbioscience.combpsbioscience.com These kits typically include purified recombinant WEE1 enzyme, a substrate, and ATP. The activity of the kinase is determined by measuring the consumption of ATP or the phosphorylation of the substrate. For instance, the Kinase-Glo® and ADP-Glo™ assays measure kinase activity by quantifying the amount of ATP remaining or ADP produced in the reaction, respectively.
The inhibitory potency of MK-1775 is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. MK-1775 is a potent inhibitor of WEE1 kinase with a reported IC50 of 5.2 nM in a cell-free assay. texilajournal.com
| Assay Type | Principle | Endpoint Measurement |
| LanthaScreen® Eu Kinase Binding Assay | Fluorescence Resonance Energy Transfer (FRET) based on the displacement of a fluorescently labeled tracer from the kinase by an inhibitor. | Time-Resolved FRET (TR-FRET) Signal |
| Kinase-Glo® Assay | Measures the amount of ATP remaining in the reaction after kinase activity. | Luminescence |
| ADP-Glo™ Assay | Measures the amount of ADP produced in the reaction during kinase activity. | Luminescence |
This table summarizes different types of in vitro biochemical assays used to measure WEE1 kinase activity and the inhibitory effect of compounds like MK-1775.
Cell-Free Kinase Assays
MK-1775, the non-deuterated analog of MK-1775-d3, has been extensively characterized in cell-free kinase assays to determine its potency and selectivity as a Wee1 kinase inhibitor. These assays are crucial for understanding the direct interaction of the compound with its target enzyme. In a typical in vitro kinase assay, recombinant human Wee1 is utilized to measure the inhibitory activity of the compound. The reaction is often initiated in the presence of ATP and a suitable substrate, such as poly(Lys, Tyr). The amount of substrate phosphorylation is quantified, often by measuring the incorporation of radioactively labeled phosphate from [γ-33P]ATP.
MK-1775 has been shown to be a potent inhibitor of Wee1 kinase, functioning in an ATP-competitive manner. selleckchem.comamerigoscientific.com In cell-free assays, it exhibits a half-maximal inhibitory concentration (IC50) of 5.2 nM against Wee1. selleckchem.comamerigoscientific.comselleckchem.com The selectivity of MK-1775 has also been evaluated against a panel of other kinases. For instance, it is significantly more selective for Wee1 than for Myt1, another kinase that phosphorylates and inhibits CDC2. selleckchem.comamerigoscientific.comnih.gov While it shows some activity against other kinases such as Yes and PLK1, it maintains a high degree of selectivity for Wee1. selleckchem.comresearchgate.net
| Kinase | IC50 (nM) |
|---|---|
| Wee1 | 5.2 |
| Yes | 14 |
| PLK1 | 3.0 (Kd) |
| Wee2 | 3.9 (Kd) |
Cell-Based Phosphorylation Assays (e.g., p-CDC2Y15, p-HH3)
To assess the activity of MK-1775-d3 within a cellular context, researchers employ cell-based phosphorylation assays. These assays measure the compound's ability to inhibit the phosphorylation of key downstream targets of Wee1 kinase, thereby confirming its mechanism of action in intact cells. A primary substrate of Wee1 is CDC2 (also known as CDK1), which it inactivates by phosphorylating a tyrosine residue at position 15 (Tyr15). Inhibition of Wee1 by MK-1775 leads to a decrease in the phosphorylation of CDC2 at this site (p-CDC2Y15). selleckchem.comamerigoscientific.comresearchgate.net
The effective concentration (EC50) for the inhibition of basal p-CDC2Y15 by MK-1775 in p53-mutated WiDr cells has been determined to be 49 nM. selleckchem.comamerigoscientific.com Furthermore, in the presence of DNA-damaging agents, which activate the G2 checkpoint and increase p-CDC2Y15 levels, MK-1775 can suppress this induced phosphorylation in a dose-dependent manner. amerigoscientific.com
Another important marker for mitotic entry is the phosphorylation of Histone H3 (pHH3). Inhibition of Wee1 by MK-1775 can lead to premature mitotic entry, which is often accompanied by an increase in pHH3 levels. nih.gov This increase can be quantified using techniques such as flow cytometry or immunohistochemistry. researchgate.netnih.gov
| Parameter | EC50 (nM) |
|---|---|
| Inhibition of basal p-CDC2Y15 | 49 |
| Suppression of gemcitabine-induced p-CDC2Y15 | 82 |
| Suppression of carboplatin-induced p-CDC2Y15 | 180 |
| Suppression of cisplatin-induced p-CDC2Y15 | 159 |
Cellular Assays for DNA Damage Response Evaluation
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.comcaister.com This analysis is particularly relevant for evaluating the effects of MK-1775-d3, as its primary mechanism of action involves the abrogation of the G2/M checkpoint. nih.gov Cells are typically stained with a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content per cell. thermofisher.comcaister.com
Treatment of cancer cells, particularly those with p53 deficiencies, with MK-1775 can override the G2 arrest induced by DNA damage, forcing cells to enter mitosis prematurely. nih.gov This effect can be observed through flow cytometry as a decrease in the percentage of cells in the G2/M phase and potentially an increase in the sub-G1 population, which is indicative of apoptosis. researchgate.net Dyes such as DAPI (4',6-diamidino-2-phenylindole) are commonly used for DNA content analysis. nih.gov By analyzing the DNA content histogram, researchers can quantify the percentage of cells in each phase of the cell cycle, providing insight into the checkpoint-abrogating activity of MK-1775-d3.
Immunofluorescence for DNA Damage Markers (e.g., γH2AX foci)
Immunofluorescence is a widely used method to visualize and quantify DNA damage within individual cells. A key marker for DNA double-strand breaks (DSBs) is the phosphorylated form of the histone variant H2AX, known as γH2AX. nih.govnih.govmdpi.com In response to DSBs, H2AX is rapidly phosphorylated at serine 139, leading to the formation of discrete nuclear foci that can be detected using specific antibodies. nih.govmdpi.com
The number of γH2AX foci is considered to be directly proportional to the number of DSBs, making it a reliable indicator of DNA damage. nih.govnih.gov When cells are treated with DNA-damaging agents, the inhibition of Wee1 by MK-1775 can lead to an increase in DNA damage as cells are forced into mitosis with unrepaired DNA. This increased damage can be visualized as a higher number of γH2AX foci. researchgate.netnih.gov The analysis of γH2AX foci by immunofluorescence microscopy provides a sensitive method to evaluate the potentiation of DNA damage by MK-1775-d3 in combination with other agents. researchgate.net
Future Directions in Preclinical Research on Wee1 Inhibitors
Exploring Novel Combination Strategies with MK 1775-d3
Preclinical studies have provided strong rationale for combining WEE1 inhibitors like adavosertib with other anticancer agents, particularly those that induce DNA damage. The synergy observed is attributed to WEE1 inhibition abrogating cell cycle checkpoints, forcing cells with unrepaired DNA damage into mitosis patsnap.comcas.cznih.govaacrjournals.org.
Combinations showing promise in preclinical models include adavosertib with:
DNA-damaging chemotherapy: Studies have shown that adavosertib enhances the efficacy of agents such as gemcitabine (B846), carboplatin, cisplatin, and 5-fluorouracil (B62378) in various cancer models, especially in those with p53 deficiency cas.cznih.govaacrjournals.orgmedchemexpress.com. For example, the combination of gemcitabine with adavosertib produced robust antitumor activity and enhanced tumor regression in p53-deficient pancreatic cancer xenografts invivochem.commedchemexpress.com.
PARP inhibitors: Combined inhibition of WEE1 and PARP has shown synergistic anti-tumor effects in preclinical models, including BRCA1/2 wild-type triple-negative breast cancer and biliary tract cancer researchgate.net. This combination strategy is being investigated to target DNA repair dependencies.
ATR/CHK1 inhibitors: While the mutual regulation between WEE1 and CHK1 is still being elucidated, there is increasing evidence that combined inhibition can lead to synergistic cytotoxic effects aacrjournals.orgcas.cz. Future studies are needed to determine optimal dosing and cellular contexts for such combinations aacrjournals.org.
Immunotherapy: Preclinical data suggests that WEE1 inhibition can modulate the tumor microenvironment and enhance anti-tumor immune responses, providing a rationale for combining WEE1 inhibitors with immune checkpoint blockers patsnap.comresearchgate.net.
Future preclinical research using this compound or adavosertib will likely continue to explore these and other combinations, aiming to optimize dosing schedules and understand the underlying mechanisms of synergy in different cancer types and genetic backgrounds.
Identifying Additional Biomarkers for Response Prediction
Identifying biomarkers that predict response to WEE1 inhibitors is crucial for patient selection and optimizing treatment strategies nih.govresearchgate.net. Preclinical research has begun to uncover potential markers.
p53 status: p53 deficiency has been consistently identified as a key determinant of sensitivity to WEE1 inhibition, particularly when combined with DNA-damaging agents nih.govcas.cznih.govaacrjournals.orgmedchemexpress.com. Cancer cells with defective p53 rely more heavily on the G2/M checkpoint regulated by WEE1, making them more susceptible to WEE1 inhibition nih.gov.
PKMYT1 expression: Low expression of PKMYT1, another kinase functionally related to WEE1, has been suggested as a potential enrichment biomarker for adavosertib sensitivity in preclinical models researchgate.netnih.gov. Knockdown of PKMYT1 was shown to increase markers of DNA damage induced by adavosertib and lower the concentration required for inhibition researchgate.netnih.gov.
Cyclin E1 (CCNE1) expression: High levels of Cyclin E1 protein have been linked to poor outcomes and resistance to treatment, but preclinical and clinical data suggest it may identify a subset of cancers sensitive to WEE1 inhibitors like adavosertib springernature.comaacrjournals.org.
DNA damage response markers: Markers of DNA damage and replication stress, such as phosphorylated H2AX (γH2AX) and phosphorylated CHK1 (pCHK1), have been examined in preclinical studies and patient samples as indicators of WEE1 inhibitor activity cas.czresearchgate.netaacrjournals.org.
Future preclinical research should aim to validate these potential biomarkers and identify novel ones through comprehensive genomic, transcriptomic, and proteomic analyses in diverse preclinical models. This will be essential for developing precision medicine approaches for WEE1 inhibition nih.gov.
Investigating Long-Term Effects and Resistance Mechanisms in Preclinical Models
Understanding the mechanisms of acquired resistance to WEE1 inhibitors is critical for developing strategies to overcome it nih.gov. Preclinical models are invaluable for this purpose.
Pathway Rewiring: Studies investigating resistance to targeted therapies, including those in the DNA damage response pathway, have observed pathway rewiring occurring relatively quickly after treatment initiation in preclinical models liverpool.ac.uk.
Upregulation of alternative cell cycle regulators: Prolonged WEE1 inhibition can lead to the overexpression of alternative regulators, such as MYT1, which can contribute to acquired resistance acs.org. Eliminating MYT1 has been shown to resensitize cells to adavosertib acs.org.
Increased DNA repair mechanisms: DNA repair mechanisms are significant contributors to resistance against DNA-damaging therapies, and WEE1 suppression may overcome resistance to certain agents nih.gov. However, the development of resistance to WEE1 inhibitors themselves can involve the upregulation of repair pathways.
HDAC activity: Increased HDAC activity has been implicated in acquired resistance to WEE1 inhibition in leukemia cells, potentially by increasing c-MYC expression acs.org.
Preclinical research using this compound and adavosertib is vital for dissecting these complex resistance mechanisms and developing strategies to prevent or overcome them, such as rational drug combinations or the development of next-generation inhibitors patsnap.comnih.gov.
Expanding Research into Broader Biological Contexts Beyond Cancer
While the primary focus of WEE1 inhibitor research has been cancer, emerging preclinical evidence suggests potential roles in other biological contexts.
Neurodegenerative Diseases: Although research is in early stages and primarily focused on other kinases like GSK-3 and CDKL5, the involvement of cell cycle dysregulation in some neurodegenerative conditions suggests a potential, albeit currently underexplored, area for investigating the role of cell cycle regulators like WEE1 mdpi-res.comfrontiersin.org.
Endometriosis: Recent findings indicate that WEE1 may be a potential therapeutic target in endometriosis, a non-malignant condition characterized by abnormal cell proliferation researchgate.net. Preclinical studies exploring the effects of WEE1 inhibitors in models of endometriosis could open new therapeutic avenues researchgate.net.
Expanding preclinical research with compounds like this compound into these broader biological contexts could reveal novel therapeutic applications beyond oncology.
Q & A
Q. What are the validated synthetic protocols and characterization techniques for MK 1775-d3?
Methodological Answer:
- Synthesis : Follow protocols from peer-reviewed studies using palladium-catalyzed cross-coupling reactions for this compound derivatives. Ensure purity (>95%) via column chromatography and recrystallization .
- Characterization : Employ NMR (¹H, ¹³C) for structural confirmation, HPLC for purity assessment, and mass spectrometry (HRMS) for molecular weight validation. Report data with precision aligned with instrument capabilities (e.g., ±0.01 ppm for NMR shifts) .
- Validation : Cross-reference spectral data with published literature and include raw datasets in supplementary materials for reproducibility .
Q. How is the mechanism of action (MoA) of this compound investigated in preclinical studies?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based or radiometric assays to measure IC₅₀ values against target kinases (e.g., Wee1). Include positive controls (e.g., adozelesib) and validate results across multiple cell lines .
- Molecular Docking : Perform in silico simulations to identify binding interactions, complemented by X-ray crystallography if structural data are available. Compare results with known inhibitors to confirm specificity .
- Pathway Analysis : Employ Western blotting or phosphoproteomics to assess downstream effects (e.g., CDC2 phosphorylation) in treated vs. untreated models .
Q. What are the standard pharmacological assays to evaluate this compound’s efficacy and toxicity?
Methodological Answer:
- In Vitro Efficacy : Use MTT or clonogenic assays in cancer cell lines (e.g., HCT-116, A549) with dose-response curves (1 nM–10 µM). Report EC₅₀ values and compare to reference compounds .
- Toxicity Screening : Assess off-target effects via hERG channel inhibition assays and hepatotoxicity using primary hepatocytes. Include LD₅₀ calculations in animal models .
- Pharmacokinetics : Conduct bioavailability studies in rodents with LC-MS/MS quantification. Monitor half-life, Cmax, and AUC over 24 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges, cell line variability) using statistical tools like R or Python. Identify confounding variables (e.g., assay conditions, cell passage number) .
- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., identical serum concentrations, passage numbers). Publish negative results to reduce publication bias .
- Variable Isolation : Systematically test hypotheses (e.g., hypoxia vs. normoxia effects) using factorial experimental designs .
Q. What experimental design strategies mitigate challenges in studying this compound’s combinatorial effects?
Methodological Answer:
- Synergy Screening : Use Chou-Talalay’s combination index (CI) method in high-throughput platforms. Test this compound with DNA-damaging agents (e.g., cisplatin) across ratio matrices .
- Dose Optimization : Apply response surface methodology (RSM) to identify optimal dose combinations while minimizing cytotoxicity .
- Control Groups : Include monotherapy and vehicle controls. Use blinded scoring to reduce observer bias .
Q. How can researchers optimize this compound’s in vitro-to-in vivo translation?
Methodological Answer:
- PD/PK Modeling : Integrate in vitro IC₅₀ data with in vivo pharmacokinetic parameters to predict effective doses. Validate using xenograft models with tumor growth inhibition metrics .
- Tissue Distribution Studies : Use radiolabeled this compound and autoradiography to assess tumor penetration vs. normal tissue exposure .
- Biomarker Correlation : Link in vitro target engagement (e.g., phospho-Wee1 levels) to in vivo efficacy endpoints .
Q. What methodologies identify resistance mechanisms to this compound in cancer models?
Methodological Answer:
- Longitudinal Genomics : Perform whole-exome sequencing on resistant vs. parental cell lines to detect mutations (e.g., ATP-binding pocket alterations). Validate via CRISPR knock-in/out .
- Proteomic Profiling : Use reverse-phase protein arrays (RPPA) to map adaptive signaling pathways (e.g., AKT/mTOR upregulation) .
- Chemical Rescue : Test resistance reversal using small-molecule inhibitors of compensatory pathways (e.g., PI3K inhibitors) .
Data Presentation Guidelines
- Tables : Include processed data (e.g., mean ± SD, n=3) in the main text. Raw datasets (e.g., NMR spectra) should be archived in supplementary materials .
- Statistical Reporting : Specify tests used (e.g., ANOVA with Tukey’s post-hoc) and justify sample sizes via power analysis .
- Ethical Compliance : Declare conflicts of interest and adhere to ARRIVE guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
